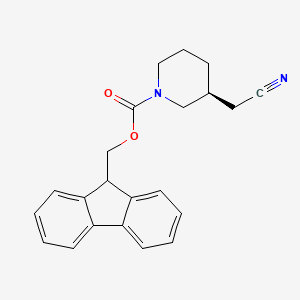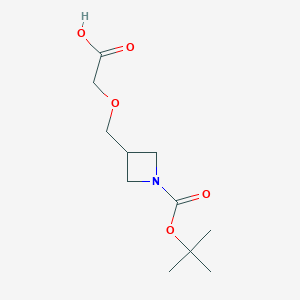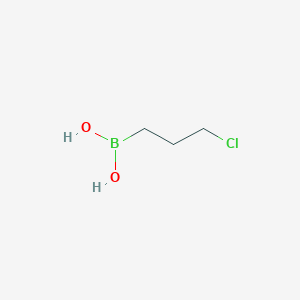
(3-Chloropropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropyl)boronic acid is an organoboron compound that features a boronic acid group attached to a three-carbon chain with a chlorine atom at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloropropyl)boronic acid involves the hydroboration of allyl chloride followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Allyl chloride is reacted with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding borane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting this compound with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are typical reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted propylboronic acid derivatives.
Scientific Research Applications
(3-Chloropropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloropropyl)boronic acid in various reactions involves the formation of boronate esters or complexes with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Used in similar cross-coupling reactions but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a chlorine atom, leading to different reactivity and applications.
(4-Chlorophenyl)boronic Acid: Similar structure but with the chlorine atom on the aromatic ring, affecting its reactivity and applications.
Uniqueness
(3-Chloropropyl)boronic acid’s unique structure, featuring both a boronic acid group and a chlorine atom on a three-carbon chain, provides distinct reactivity patterns. This makes it particularly valuable in synthetic chemistry for creating complex molecules and in medicinal chemistry for developing boron-containing drugs .
Properties
Molecular Formula |
C3H8BClO2 |
|---|---|
Molecular Weight |
122.36 g/mol |
IUPAC Name |
3-chloropropylboronic acid |
InChI |
InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |
InChI Key |
GQDYKFQIPPIFMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


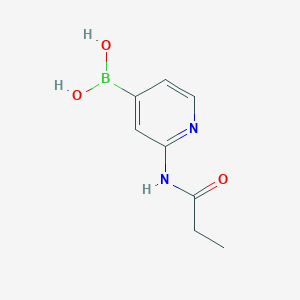
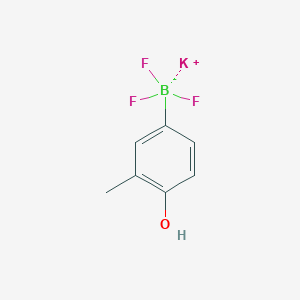
![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
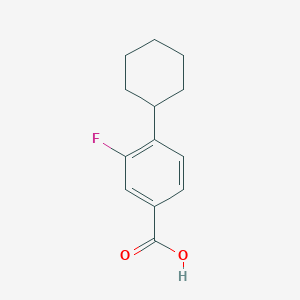
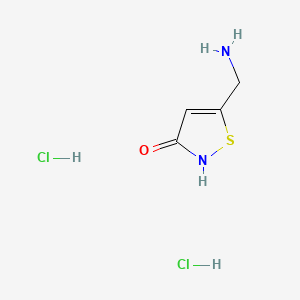
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
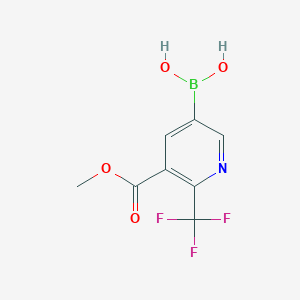
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
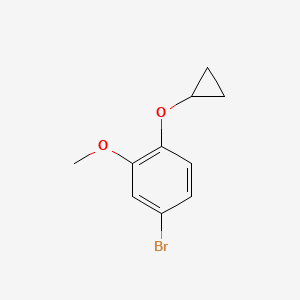
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)
